1-Amino-1-cyclopropyl-4-methylpentan-2-one
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Overview
Description
1-Amino-1-cyclopropyl-4-methylpentan-2-one is a chemical compound with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, including a cyclopropyl group and an amino group attached to a pentanone backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-cyclopropyl-4-methylpentan-2-one can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylmethyl ketone with an appropriate amine under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-cyclopropyl-4-methylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Amino-1-cyclopropyl-4-methylpentan-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Amino-1-cyclopropyl-4-methylpentan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biochemical effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Amino-1-cyclopropyl-3-methylpentan-2-one: Similar in structure but with a different position of the methyl group.
1-Amino-4-methylpentan-2-one: Lacks the cyclopropyl group, resulting in different chemical properties.
Uniqueness
1-Amino-1-cyclopropyl-4-methylpentan-2-one is unique due to its combination of a cyclopropyl group and an amino group attached to a pentanone backbone. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H17NO |
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Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-amino-1-cyclopropyl-4-methylpentan-2-one |
InChI |
InChI=1S/C9H17NO/c1-6(2)5-8(11)9(10)7-3-4-7/h6-7,9H,3-5,10H2,1-2H3 |
InChI Key |
NQXTUXPZKQKVQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C(C1CC1)N |
Origin of Product |
United States |
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